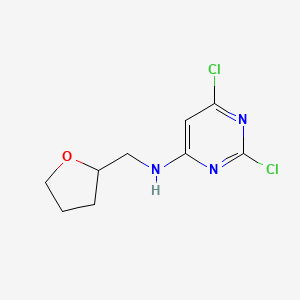
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyrimidine with oxolan-2-ylmethanamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Reagents like hydrogen peroxide or sodium borohydride are typically used for these reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where it reacts with boronic acids or alkenes in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrimidine, while coupling with a boronic acid would yield a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators. It serves as a probe to understand the interaction of small molecules with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes. The compound’s reactivity makes it a valuable intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be compared with other similar compounds such as:
2,6-dichloro-N-phenylpyrimidin-4-amine: This compound has a phenyl group instead of an oxolan-2-ylmethyl group. It is used in similar applications but may have different reactivity and biological activity.
2,6-dichloro-N,N-dimethylpyridin-4-amine: This compound has a pyridine ring instead of a pyrimidine ring and two methyl groups instead of an oxolan-2-ylmethyl group. It is used in different chemical reactions and may have different industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H11Cl2N3O |
|---|---|
Molekulargewicht |
248.11 g/mol |
IUPAC-Name |
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H11Cl2N3O/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H,12,13,14) |
InChI-Schlüssel |
CCYLTMFKDZHQHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
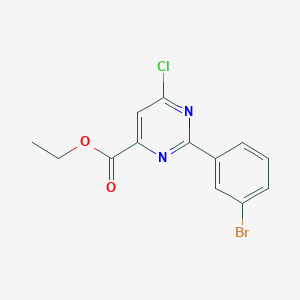
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
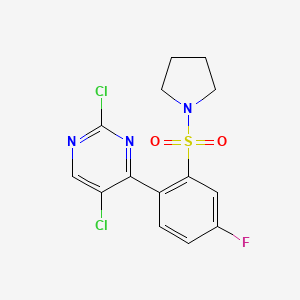
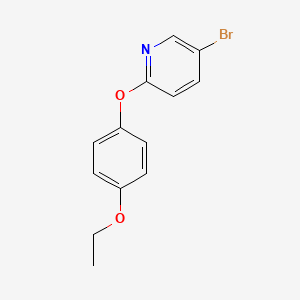


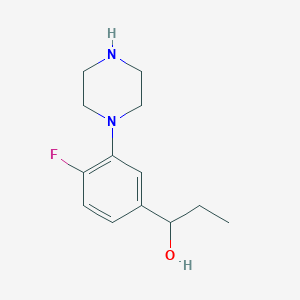

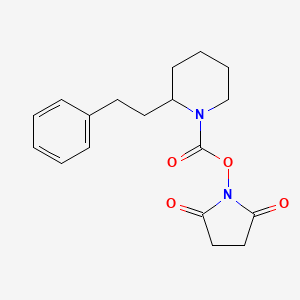
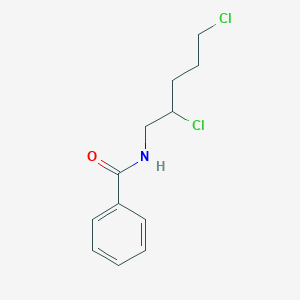
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
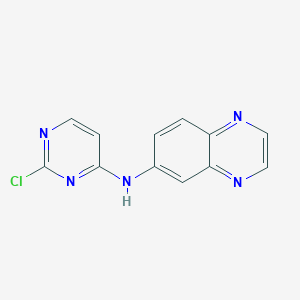
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
